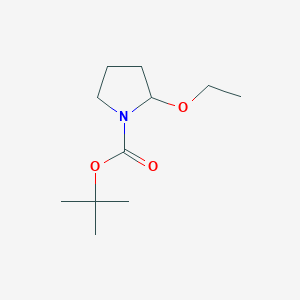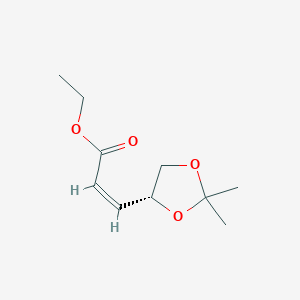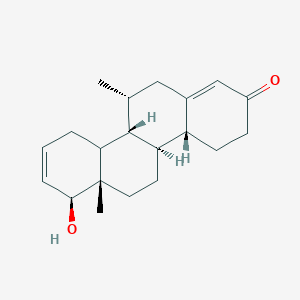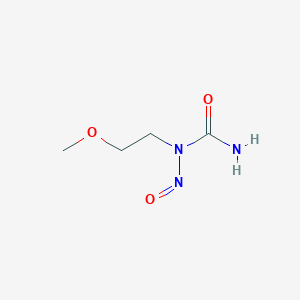
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, commonly known as HNT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNT is a thiohydantoin derivative that has been synthesized using various methods. The compound has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research.
Mécanisme D'action
The mechanism of action of HNT is not yet fully understood. However, studies have shown that HNT can inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. HNT has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
HNT has been shown to have several biochemical and physiological effects. Studies have shown that HNT can reduce the production of reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory cytokines. HNT has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
HNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HNT is also relatively inexpensive and can be used in a wide range of applications. However, one of the limitations of HNT is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on HNT. One potential area of research is to study the mechanism of action of HNT in more detail. Another potential area of research is to investigate the potential use of HNT as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to determine the potential use of HNT in cancer therapy and other medicinal applications.
Conclusion:
In conclusion, HNT is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNT has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research. The synthesis of HNT requires careful monitoring of reaction conditions and purification methods to obtain a pure compound. While HNT has several advantages for use in lab experiments, further studies are needed to determine its full potential in various scientific fields.
Méthodes De Synthèse
HNT can be synthesized using different methods, including the reaction of 4-hydroxy-3-nitrobenzyl bromide with thiourea followed by cyclization. Another method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with potassium hydroxide. The synthesis of HNT requires careful monitoring of reaction conditions and purification methods to obtain a pure compound.
Applications De Recherche Scientifique
HNT has been extensively studied for its potential applications in various scientific fields. One of the significant applications of HNT is in the field of medicinal chemistry, where it has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. HNT has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
105956-89-6 |
|---|---|
Nom du produit |
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin |
Formule moléculaire |
C16H13N3O4S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
5-[(4-hydroxy-3-nitrophenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13N3O4S/c20-14-7-6-10(9-13(14)19(22)23)8-12-15(21)18(16(24)17-12)11-4-2-1-3-5-11/h1-7,9,12,20H,8H2,(H,17,24) |
Clé InChI |
VVSHMQNALJOXIA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Synonymes |
5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin PTH-Tyr(3NO2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



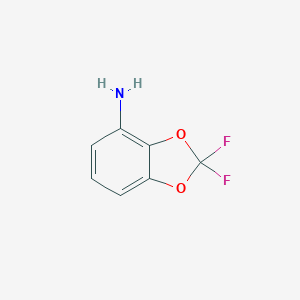

![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
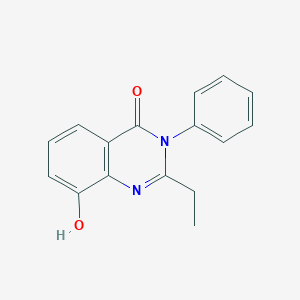

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

